

Application Notes: Anticancer Potential of 2-Pyridin-4-ylquinoline-4-carbohydrazide Derivatives

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Compound of Interest

Compound Name: 2-Pyridin-4-ylquinoline-4-carbohydrazide

Cat. No.: B1334312

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Introduction: The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities, including anticancer properties. The functionalization of the quinoline ring system offers a versatile platform for the design and synthesis of novel therapeutic agents. This document focuses on the anticancer applications of derivatives of **2-Pyridin-4-ylquinoline-4-carbohydrazide**, summarizing their efficacy in various cancer cell lines and elucidating their mechanisms of action. The data presented herein is derived from studies on closely related analogs, providing valuable insights for researchers, scientists, and drug development professionals in the field of oncology.

Antiproliferative Activity: Derivatives of the 2-(quinoline-4-carbonyl)hydrazide scaffold have demonstrated significant cytotoxic effects against a range of human cancer cell lines. These compounds have shown promise as potent anticancer agents, in some cases exhibiting greater efficacy than established chemotherapeutic drugs.

A series of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids were synthesized and evaluated for their in vitro cytotoxicity against the MCF-7 breast cancer cell line. Several of these hybrids displayed potent antiproliferative activity, with IC₅₀ values indicating higher potency than the reference drug Doxorubicin (DOX).^[1] For instance, compound 6h (2-(quinoline-4-carbonyl)hydrazide-3-(4-nitrophenyl)acrylamide) was identified as the most potent hybrid with an IC₅₀ value of 2.71 μM, compared to 6.18 μM for Doxorubicin.^[1]

Similarly, a series of quinoline-based dihydrazone derivatives exhibited significant antiproliferative activity against human gastric cancer (BGC-823), human hepatoma (BEL-7402), human breast cancer (MCF-7), and human lung adenocarcinoma (A549) cell lines, with IC₅₀ values ranging from 7.01 to 34.32 μ M.[2] Notably, these compounds showed no obvious cytotoxicity towards the normal human liver cell line HL-7702.[2] The most potent of these, compound 3c, demonstrated stronger antiproliferative activity against all tested cancer cell lines than the clinically used anticancer agent 5-Fluorouracil (5-FU).[2]

Mechanism of Action: The anticancer effects of these quinoline-based hydrazide derivatives are attributed to multiple cellular mechanisms, including the inhibition of key signaling pathways, induction of cell cycle arrest, and promotion of apoptosis.

EGFR-TK Inhibition: The epidermal growth factor receptor (EGFR) tyrosine kinase (TK) is a critical target in cancer therapy. The 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrid, 6h, was found to be a potent inhibitor of EGFR-TK, with an IC₅₀ value of 0.22 μ M.[1] This inhibitory activity is comparable to that of the standard drug Lapatinib (IC₅₀ = 0.18 μ M), suggesting that the anticancer efficacy of this compound is, at least in part, mediated through the EGFR signaling pathway.[1]

Cell Cycle Arrest and Apoptosis: Compound 6h was also shown to induce significant cell cycle arrest at the G1 phase in MCF-7 cells.[1] Furthermore, it triggered apoptosis by upregulating the tumor suppressor protein p53 and the initiator caspase-9 by 7.4-fold and 8.7-fold, respectively, compared to controls.[1]

Quinoline-based dihydrazone derivatives 3b and 3c were also found to induce apoptosis in MCF-7 cells in a dose-dependent manner.[2] Molecular docking studies suggest that these compounds may bind to DNA via partial insertion and that cyclin-dependent kinase 2 (CDK2) could be a potential target.[2]

Data Summary

Table 1: In Vitro Cytotoxicity of 2-(Quinoline-4-carbonyl)hydrazide-Acrylamide Hybrids against MCF-7 Cancer Cell Line[1]

Compound	IC50 (μM)
6a	3.39
6b	5.94
6h	2.71
Doxorubicin (DOX)	6.18

Table 2: EGFR-TK Inhibitory Activity of Selected 2-(Quinoline-4-carbonyl)hydrazide-Acrylamide Hybrids[1]

Compound	IC50 (μM)
6a	-
6h	0.22
Lapatinib	0.18

Table 3: In Vitro Cytotoxicity of Quinoline-Based Dihydrazone Derivatives against Various Cancer Cell Lines[2]

Compound	BGC-823 IC50 (μM)	BEL-7402 IC50 (μM)	MCF-7 IC50 (μM)	A549 IC50 (μM)	HL-7702 IC50 (μM)
3b	-	-	7.016	-	> 50
3c	-	-	7.05	-	> 50
Range (3a-3d)	7.01 - 34.32	7.01 - 34.32	7.01 - 34.32	7.01 - 34.32	> 50
5-Fluorouracil (5-FU)	-	-	> 3c	-	-

Experimental Protocols

MTT Assay for Cytotoxicity: This protocol is based on the methodology for assessing the antiproliferative activity of the synthesized compounds.[1][2]

- **Cell Seeding:** Plate cancer cells (e.g., MCF-7, BGC-823, BEL-7402, A549) in 96-well plates at a density of 5×10^3 to 1×10^4 cells/well and incubate for 24 hours.
- **Compound Treatment:** Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 μ M) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the control and determine the IC₅₀ values using a dose-response curve.

EGFR-TK Inhibition Assay: This protocol outlines the procedure for determining the inhibitory activity of compounds against EGFR tyrosine kinase.[1]

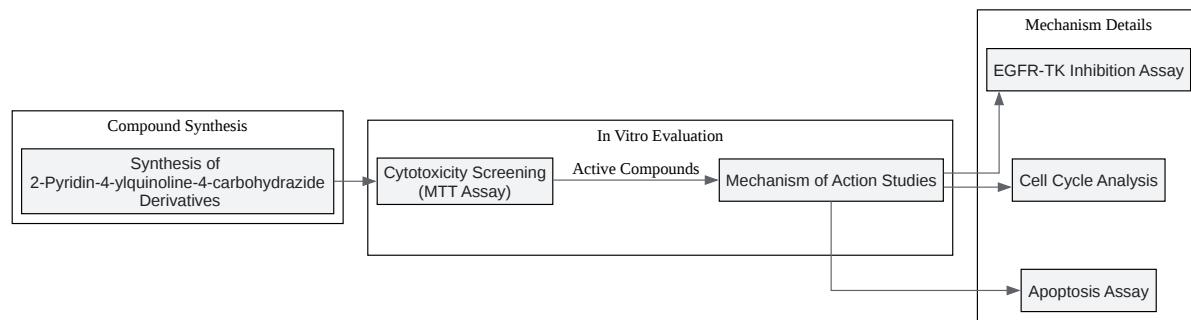
- **Reaction Mixture Preparation:** In a 96-well plate, prepare a reaction mixture containing the EGFR-TK enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase buffer.
- **Compound Addition:** Add the test compounds at various concentrations to the wells. Include a positive control (e.g., Lapatinib) and a negative control (vehicle).
- **Initiation and Incubation:** Initiate the kinase reaction by adding ATP and incubate the plate at 37°C for a specified time (e.g., 60 minutes).
- **Detection:** Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as an ELISA-based assay with an anti-phosphotyrosine antibody.

- Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

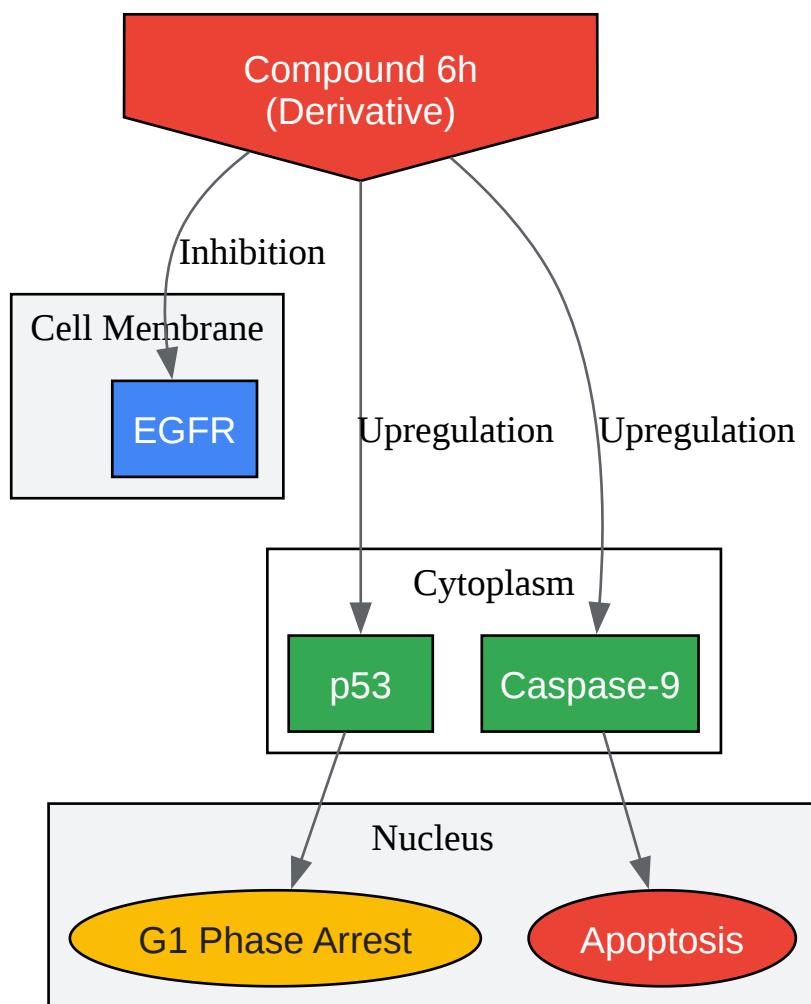
Cell Cycle Analysis by Flow Cytometry: This protocol describes the method for analyzing the effect of a compound on the cell cycle distribution.[\[1\]](#)

- Cell Treatment: Treat cells (e.g., MCF-7) with the test compound at its IC50 concentration for 24-48 hours.
- Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
- Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
- Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
- Data Analysis: Compare the cell cycle distribution of treated cells with that of control cells.

Visualizations

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Caption: Experimental workflow for the evaluation of anticancer properties.



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Caption: Proposed mechanism of action for Compound 6h.

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References

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